6-(2,5-Difluoro-phenoxy)hexanenitrile
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Overview
Description
6-(2,5-Difluoro-phenoxy)hexanenitrile is an organic compound characterized by the presence of a difluorophenoxy group attached to a hexanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Difluoro-phenoxy)hexanenitrile typically involves the reaction of 2,5-difluorophenol with 6-bromohexanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Difluoro-phenoxy)hexanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-(2,5-Difluoro-phenoxy)hexanoic acid.
Reduction: Formation of 6-(2,5-Difluoro-phenoxy)hexylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2,5-Difluoro-phenoxy)hexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,5-Difluoro-phenoxy)hexanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenoxy group can enhance the compound’s binding affinity and specificity, while the hexanenitrile chain can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,6-Difluoro-phenoxy)hexanenitrile
- 6-(3,4-Difluoro-phenoxy)hexanenitrile
- 6-(2,5-Dichloro-phenoxy)hexanenitrile
Uniqueness
6-(2,5-Difluoro-phenoxy)hexanenitrile is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
6-(2,5-difluorophenoxy)hexanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-10-5-6-11(14)12(9-10)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPFIZRPIPNYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCCCCC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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